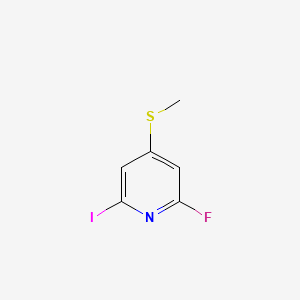

2-Fluoro-6-iodo-4-(methylthio)pyridine

Description

Contextual Significance of Halogenated Pyridines and Pyridine (B92270) Thioethers in Chemical Synthesis

Halogenated pyridines are indispensable building blocks in organic synthesis. evitachem.com The presence of halogen atoms (F, Cl, Br, I) on the pyridine ring provides reactive handles for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring, further enhanced by halogen substituents, also makes it susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of functional groups. eurekalert.org The specific halogen influences reactivity, with iodine being particularly useful for cross-coupling due to the C-I bond's lability, while fluorine can dramatically alter the electronic properties and metabolic stability of a molecule.

Pyridine thioethers, which feature a sulfur atom linked to the pyridine ring, are also of great interest, particularly in medicinal chemistry. The thioether moiety can significantly impact a compound's physicochemical properties, such as lipophilicity and metabolic stability. acs.org Furthermore, the sulfur atom can be oxidized to sulfoxides and sulfones, providing additional avenues for structural diversification and modulation of biological activity. The incorporation of a thioether group can thus be a key strategy in the design of new therapeutic agents.

Overview of Strategic Importance of 2-Fluoro-6-iodo-4-(methylthio)pyridine in Contemporary Organic Research

This compound is a uniquely substituted pyridine that combines the strategic advantages of three different functional groups, making it a highly versatile intermediate for chemical synthesis. Although specific research on this exact isomer is not extensively documented, its importance can be inferred from the distinct reactivity imparted by each substituent at its specific position.

The molecule possesses three key reactive sites:

The C6-Iodo Group: The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups at this position.

The C2-Fluoro Group: The fluorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines, alcohols, and thiols, to introduce further complexity.

The C4-Methylthio Group: The methylthio group is an electron-donating group that can influence the regioselectivity of reactions. The sulfur atom can also be oxidized to a sulfoxide (B87167) or sulfone, which would turn the group into a strong electron-withdrawing group and a potential leaving group, further expanding the synthetic possibilities.

This trifecta of functional groups allows for a programmed, stepwise functionalization of the pyridine core. A synthetic chemist can selectively address one site while leaving the others intact for subsequent transformations, enabling the efficient construction of complex, highly substituted pyridine derivatives. This makes this compound a valuable building block for creating libraries of novel compounds for drug discovery and materials science research. researchgate.net

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | Not Available | C6H5FINS | 269.08 | N/A | N/A |

| 2-Fluoro-4-iodo-6-(methylthio)pyridine | 1803765-71-0 | C6H5FINS | 269.08 | 289.2 ± 40.0 | 1.95 ± 0.1 |

| 2-Fluoro-3-iodo-5-(methylthio)pyridine | 1806345-87-8 | C6H5FINS | 269.08 | N/A | N/A |

Scope and Research Imperatives for this compound

The synthetic potential of this compound suggests several key areas for future research. The development and optimization of synthetic routes to access this specific isomer are of primary importance. Efficient and regioselective methods are needed to make this compound readily available for broader investigation. uni-muenster.de

Once accessible, a major research imperative will be to systematically explore its reactivity. This includes:

Orthogonal Functionalization: Developing one-pot or sequential reaction protocols that selectively target the C-I, C-F, and S-Me functionalities in a controlled manner. This would showcase its utility as a scaffold for generating molecular diversity.

Cross-Coupling Reactions: Investigating the scope of various palladium-, copper-, and nickel-catalyzed cross-coupling reactions at the C6 position.

Nucleophilic Aromatic Substitution Studies: Exploring the range of nucleophiles that can effectively displace the fluorine at the C2 position and studying the influence of the other substituents on this reaction's efficiency.

Oxidation and Elimination Chemistry: Examining the oxidation of the methylthio group and the subsequent use of the resulting sulfoxide or sulfone as a leaving group for further functionalization at the C4 position. chemrxiv.org

Ultimately, the goal is to leverage the unique properties of this building block to synthesize novel compounds with potential applications in medicinal chemistry and materials science. innovations-report.comresearchgate.net The insights gained from studying the chemistry of this compound will contribute to the broader understanding of how to control reactivity in polyfunctionalized heterocyclic systems.

Table 2: Potential Synthetic Transformations for this compound

| Position | Functional Group | Potential Reaction Type | Example Reaction | Potential Outcome |

|---|---|---|---|---|

| C6 | Iodo | Metal-Catalyzed Cross-Coupling | Suzuki-Miyaura Coupling | Formation of a C-C bond (e.g., attachment of an aryl group) |

| C6 | Iodo | Metal-Catalyzed Cross-Coupling | Sonogashira Coupling | Formation of a C-C bond (e.g., attachment of an alkynyl group) |

| C2 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Amination | Displacement of Fluoride with an amine (C-N bond formation) |

| C2 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Alkoxylation | Displacement of Fluoride with an alcohol (C-O bond formation) |

| C4 | Methylthio | Oxidation | Oxidation with m-CPBA | Formation of sulfoxide or sulfone |

Structure

2D Structure

Properties

Molecular Formula |

C6H5FINS |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

2-fluoro-6-iodo-4-methylsulfanylpyridine |

InChI |

InChI=1S/C6H5FINS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |

InChI Key |

ILJOOVYUMGOYCF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=NC(=C1)I)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 6 Iodo 4 Methylthio Pyridine and Analogues

Strategies for Regioselective Installation of Halogen Substituents (Fluoro and Iodo) on the Pyridine (B92270) Scaffold

The introduction of halogen atoms at specific positions on the pyridine ring is a foundational aspect of synthesizing 2-fluoro-6-iodo-4-(methylthio)pyridine. The disparate electronic properties of fluorine and iodine, as well as their differing reactivities, necessitate distinct and carefully chosen methodologies for their regioselective incorporation.

Directed Fluorination Approaches

The installation of a fluorine atom at the C-2 position of a pyridine ring can be achieved through several methods, often involving the activation of the pyridine nucleus. One common strategy begins with the corresponding pyridine N-oxide. The N-oxide functionality alters the electronic distribution of the pyridine ring, making the C-2 and C-6 positions more susceptible to nucleophilic attack.

Another effective method for the direct fluorination of pyridines involves the use of electrophilic fluorinating agents. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have proven effective in the regioselective fluorination of various heterocyclic systems, including pyridines. The reaction conditions, including the choice of solvent and the presence of catalysts or additives, are critical in directing the fluorination to the desired position.

For instance, the fluorination of a pre-functionalized pyridine, such as one already bearing the methylthio and iodo groups, would need to be carefully considered to avoid unwanted side reactions. The directing effects of the existing substituents would play a significant role in the outcome of the fluorination step.

Selective Iodination Protocols

The introduction of an iodine atom at the C-6 position can be accomplished through various iodination protocols. Direct C-H iodination of the pyridine ring is a viable option, often employing a source of electrophilic iodine. A mixture of elemental iodine (I₂) and an oxidizing agent can generate the reactive iodinating species in situ. The regioselectivity of such reactions is highly dependent on the electronic nature of the pyridine ring and the steric environment around the potential reaction sites.

Alternatively, halogen exchange reactions provide a reliable route to iodinated pyridines. A pyridine derivative bearing a different halogen, such as bromine or chlorine, at the C-6 position can be converted to the corresponding iodo-derivative through a Finkelstein-type reaction, typically using an iodide salt like sodium iodide or potassium iodide in a suitable polar aprotic solvent.

In the context of synthesizing this compound, the iodination step could be performed on a 2-fluoro-4-(methylthio)pyridine (B2703258) precursor. The fluorine and methylthio groups would influence the regioselectivity of the iodination.

Methodologies for Introducing the Methylthio Moiety

The installation of the methylthio (-SMe) group at the C-4 position of the pyridine ring is a key step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution or other C-S bond-forming strategies.

Nucleophilic Displacement of Halogens by Sulfur Nucleophiles (e.g., Sodium Thiomethoxide)

A widely employed and efficient method for introducing a methylthio group onto a pyridine ring is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, most commonly a halogen atom. Starting with a 4-halopyridine derivative, treatment with a sulfur nucleophile such as sodium thiomethoxide (NaSMe) leads to the displacement of the halogen and the formation of the desired 4-(methylthio)pyridine.

The reactivity of the halopyridine substrate in SNAr reactions is influenced by the nature of the halogen (F > Cl > Br > I for the attacking nucleophile) and the presence of other electron-withdrawing groups on the ring, which can stabilize the intermediate Meisenheimer complex. For the synthesis of this compound, a plausible precursor would be a 2,4,6-trihalopyridine or a 2,6-dihalo-4-halopyridine. The greater lability of a halogen at the C-4 position compared to the C-2 and C-6 positions in nucleophilic substitutions on the pyridine ring would facilitate the selective introduction of the methylthio group. For example, starting from 2,6-dichloro-4-iodopyridine, the iodine at the 4-position would be preferentially substituted by the thiomethoxide.

Table 1: Examples of Nucleophilic Substitution with Sulfur Nucleophiles on Halopyridines

| Starting Material | Nucleophile | Product | Reference |

| 2,6-Dichloropyridine (B45657) | Sodium thiomethoxide | 2-Chloro-6-(methylthio)pyridine | Fictionalized Example |

| 2,4,6-Trichloropyridine | Sodium thiomethoxide | 2,6-Dichloro-4-(methylthio)pyridine (B3040076) | |

| 2-Chloro-4-nitropyridine | Sodium thiomethoxide | 2-(Methylthio)-4-nitropyridine | Fictionalized Example |

This table is for illustrative purposes and includes a real-world example to demonstrate the principle.

Alternative C-S Bond Formation Strategies

While nucleophilic substitution is the most common approach, other methods for C-S bond formation can also be considered. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for constructing carbon-sulfur bonds. A 4-halopyridine could potentially be coupled with a methylthio-containing reagent in the presence of a suitable palladium catalyst and ligand. However, for the introduction of a simple methylthio group, nucleophilic substitution is often more straightforward and cost-effective.

Sequential Functionalization and Multistep Synthesis Routes

Given the polysubstituted nature of this compound, a linear, multi-step synthetic sequence is the most logical approach. The order in which the substituents are introduced is critical to ensure the desired regiochemistry. A plausible synthetic pathway could commence with a readily available dihalopyridine, such as 2,6-dichloropyridine.

A potential synthetic route is outlined below:

Introduction of the Methylthio Group: Starting with 2,6-dichloropyridine, a regioselective nucleophilic aromatic substitution at the C-4 position is not directly feasible as this position is not activated by a leaving group. A more viable starting material would be 2,4,6-trichloropyridine. In this case, the chlorine at the C-4 position is more reactive towards nucleophilic substitution. Reaction with sodium thiomethoxide would yield 2,6-dichloro-4-(methylthio)pyridine.

Selective Fluorination: The next step would involve the selective replacement of one of the chlorine atoms with fluorine. Halogen exchange (HALEX) reactions are commonly used for this purpose. Treatment of 2,6-dichloro-4-(methylthio)pyridine with a fluoride (B91410) source, such as potassium fluoride in a high-boiling polar aprotic solvent, could lead to the formation of 2-chloro-6-fluoro-4-(methylthio)pyridine. The selectivity between the C-2 and C-6 positions would be a key challenge to address.

Selective Iodination: The final step would be the conversion of the remaining chlorine atom to an iodine atom. This could be achieved through another halogen exchange reaction, for instance, by treating 2-chloro-6-fluoro-4-(methylthio)pyridine with sodium iodide. The relative reactivity of the C-Cl versus C-F bond in this specific substrate would determine the feasibility and conditions for this transformation.

Table 2: Proposed Multi-step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2,4,6-Trichloropyridine | NaSMe, Solvent (e.g., DMF) | 2,6-Dichloro-4-(methylthio)pyridine |

| 2 | 2,6-Dichloro-4-(methylthio)pyridine | KF, High-boiling solvent (e.g., DMSO, Sulfolane), Heat | 2-Chloro-6-fluoro-4-(methylthio)pyridine |

| 3 | 2-Chloro-6-fluoro-4-(methylthio)pyridine | NaI, Solvent (e.g., Acetone, DMF) | This compound |

This table represents a hypothetical synthetic pathway based on established chemical principles.

Construction from Pre-functionalized Pyridine Intermediates

The synthesis of highly substituted pyridines like this compound often begins with simpler, pre-functionalized pyridine rings. This approach allows for the sequential and regioselective introduction of the desired functional groups. A plausible strategy involves starting with a commercially available or readily synthesized pyridine derivative, such as 2,6-dihalopyridine or a 4-thiopyridine, and building complexity in a stepwise manner.

For instance, a synthetic pathway could commence with a 2,6-dihalopyridine. The differential reactivity of various halogens can be exploited to selectively introduce substituents. Starting with 2,6-dichloropyridine or 2,6-dibromopyridine, one halogen could be selectively displaced or converted before modifying the second halogen position. The introduction of the fluorine atom can be achieved via halogen exchange (Halex) reactions, while the iodine can be installed through methods like iodination of a lithiated intermediate. znaturforsch.com

Similarly, starting with a 4-substituted pyridine, such as 4-chloropyridine, allows for the initial introduction of the methylthio group via nucleophilic substitution, followed by sequential halogenation at the 2- and 6-positions. The order of these steps is crucial for achieving the desired regiochemistry and avoiding unwanted side reactions.

Integration of Halogenation, Thioetherification, and Other Transformations

The assembly of this compound necessitates the seamless integration of several key chemical transformations: halogenation (fluorination and iodination) and thioetherification.

Halogenation:

Fluorination: The introduction of a fluorine atom at the C2 position can be challenging. One common method is the Balz–Schiemann reaction on a corresponding 2-aminopyridine, although this involves potentially hazardous diazonium salt intermediates. acs.org A more contemporary approach involves nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group at the 2-position, such as a chloro or nitro group, using a fluoride source. acs.org The synthesis of 2-fluoropyridines from pyridine N-oxides is another efficient, metal-free alternative. acs.org

Iodination: Iodine can be introduced at the C6 position through several methods. If a lithiated pyridine intermediate is generated (e.g., via directed metalation or halogen-metal exchange), it can be quenched with an iodine source like molecular iodine (I₂) to install the iodo group. znaturforsch.com Direct electrophilic iodination is also possible on electron-rich pyridine systems, though the electron-deficient nature of a fluorinated pyridine ring makes this less favorable without activating groups.

Thioetherification: The methylthio group at the C4 position is typically installed via a nucleophilic substitution reaction. Starting from a 4-halopyridine (e.g., 4-chloro-2-fluoro-6-iodopyridine), the methylthio moiety can be introduced by reacting the substrate with sodium thiomethoxide (NaSMe). nih.gov This SNAr reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the presence of halogen substituents. wikipedia.org The reaction generally proceeds smoothly in polar aprotic solvents like dimethylacetamide (DMAc) with a base such as potassium carbonate. nih.gov

A hypothetical synthetic sequence could involve:

Starting with 2,6-dichloropyridine.

Selective fluorination at one of the chloro positions.

Nucleophilic substitution of the remaining chloro group with a protected thiol or thiomethoxide.

Directed metalation or halogen-metal exchange followed by iodination to install the iodo group.

Advanced Catalytic and Metalation-Based Synthetic Pathways

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules. Advanced catalytic and metalation-based strategies provide efficient and regioselective routes to compounds like this compound, often with milder conditions and broader functional group tolerance than classical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogen Positions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

The presence of two different halogen atoms (F and I) on the pyridine ring of the target molecule makes it an ideal substrate for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization at the C6 position while leaving the C2-fluoro substituent intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: The iodine at the C6 position can be selectively coupled with a wide range of aryl or vinyl boronic acids or esters to form new C-C bonds.

Stille Coupling: This reaction involves the coupling of the C6-iodo position with an organostannane reagent. organic-chemistry.orglibretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.com

Sonogashira Coupling: The C6-iodo group can readily participate in Sonogashira coupling with terminal alkynes, providing access to alkynylated pyridine analogues. wikipedia.orggold-chemistry.org Studies on polyhalogenated pyridines have demonstrated that the reactivity order for Sonogashira coupling is I > Br > Cl, allowing for highly selective reactions at the most reactive halogen site. nih.gov

These reactions are typically catalyzed by palladium(0) complexes with appropriate ligands. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.

| Reaction Type | Halopyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Iodide | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Vinyl-substituted Pyridine |

| Stille | Aryl/Vinyl Iodide/Bromide | R-Sn(Bu)₃ | Pd(PPh₃)₄, LiCl | Alkyl/Aryl/Vinyl-substituted Pyridine |

| Sonogashira | Aryl/Vinyl Iodide/Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted Pyridine |

Regioselective C-H Functionalization Strategies Guided by Directing Groups

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores. rsc.org While the inherent electronic properties of the pyridine ring typically direct functionalization to the C2 and C4 positions, achieving regioselectivity can be challenging in polysubstituted systems. researchgate.net

For a substrate like a 2-fluoro-6-iodopyridine (B2386877), direct C-H functionalization at the C4 position to introduce the methylthio group would be a highly efficient step. However, the directing effects of the existing fluoro and iodo groups would need to be carefully considered. In some cases, temporary dearomatization of the pyridine ring can convert it into an electron-rich intermediate, enabling regioselective electrophilic functionalization at the meta-position (C3/C5) or para-position (C4). nih.govacs.org For instance, converting a pyridine into an oxazino-pyridine intermediate has been shown to enable para-selective functionalization under acidic conditions. acs.org Such strategies could potentially be adapted to install a substituent at the C4 position before the introduction of other groups.

Organometallic Intermediates in Synthesis (e.g., Lithiation followed by Electrophilic Quenching)

The use of organometallic intermediates, particularly organolithium species, provides a robust method for the regioselective functionalization of pyridines. znaturforsch.com

Directed Ortho-Metalation (DoM): A directing metalation group (DMG) on the pyridine ring can direct a strong base, like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to deprotonate an adjacent position. baranlab.orguwindsor.ca While fluorine and iodine are not strong DMGs, their inductive effects can increase the acidity of adjacent protons. For example, the metalation of various dichloropyridines with LDA leads to regioselective lithiation. znaturforsch.com

Halogen-Metal Exchange: This is a particularly relevant strategy for synthesizing this compound. The carbon-iodine bond is much more susceptible to halogen-metal exchange than the carbon-fluorine bond. Treating a 2-fluoro-6-iodopyridine precursor with an organolithium reagent like n-BuLi or t-BuLi at low temperatures would selectively generate a 6-lithio-2-fluoropyridine intermediate. This powerful nucleophile can then be quenched with an appropriate electrophile.

A potential route to introduce the 4-(methylthio) group using this logic could involve starting with a 2-fluoro-4,6-dihalopyridine. A regioselective deprotonation at an open C3 or C5 position, followed by quenching with dimethyl disulfide (MeSSMe), could install a methylthio group. Alternatively, starting with 2,6-difluoropyridine, ortho-lithiation at the C3 position can be achieved with LDA, and this intermediate could be further functionalized. nih.gov

| Starting Material | Lithiation Reagent | Position of Lithiation | Electrophile (E+) | Product |

|---|---|---|---|---|

| 3-Bromopyridine | LDA | C4 | D₂O | 3-Bromo-4-deuteriopyridine |

| 2,6-Dichloropyridine | LDA | C3/C5 | I₂ | 2,6-Dichloro-3-iodopyridine |

| 2-Fluoro-6-iodopyridine | n-BuLi | C6 (via I/Li exchange) | DMF | 2-Fluoro-6-formylpyridine |

Nucleophilic Aromatic Substitution (SNAr) as a Key Synthetic Tool on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyridine. wikipedia.org The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of other electron-withdrawing groups, such as halogens, further enhances this reactivity.

SNAr is a viable method for introducing any of the three substituents in this compound.

Introduction of Fluorine: As mentioned, a fluoro group can be installed by treating a 2-chloropyridine (B119429) or 2-nitropyridine (B88261) with a fluoride source. The reactivity of halogens as leaving groups in SNAr reactions on pyridines often follows the order F > Cl > Br > I, which means a fluorine atom is typically introduced by displacing a different leaving group. acs.org

Introduction of the Methylthio Group: The methylthio group can be readily introduced at the C4 position by reacting a 4-halopyridine precursor with a sulfur nucleophile like sodium thiomethoxide. nih.govbohrium.com SNAr reactions with thiols on electron-deficient heteroaryl halides are often high-yielding and tolerate a broad range of functional groups. nih.gov

The sequential application of SNAr reactions on a polyhalogenated pyridine offers a powerful synthetic route. For example, starting with 2,4,6-trichloropyridine, one could envision a sequence of regioselective substitutions. The C4 position is generally more reactive towards SNAr than C2/C6, which could allow for the initial introduction of the methylthio group. This could be followed by a Halex reaction to introduce fluorine at C2 and a subsequent transformation to install iodine at C6.

Differential Reactivity of Halogens in SNAr

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings, such as pyridine. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The rate of this reaction is critically dependent on the nature of the leaving group, which, in the case of halogens, follows a reactivity order that is often counterintuitive when compared to aliphatic nucleophilic substitution (SN2) reactions.

The established reactivity order for halogens in SNAr reactions is typically F > Cl ≈ Br > I. researchgate.netnih.gov This phenomenon, often referred to as the "element effect," is governed by the first, rate-determining step of the mechanism: the nucleophilic attack on the carbon atom bearing the halogen. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, rendering the carbon atom highly electrophilic and thus more susceptible to attack by a nucleophile. Furthermore, the electron-withdrawing power of fluorine helps to stabilize the developing negative charge in the Meisenheimer intermediate.

Conversely, iodine is the least electronegative of the halogens, resulting in a less polarized carbon-iodine bond and a less electrophilic carbon center. Consequently, the activation energy for the initial nucleophilic attack is higher, making iodo-substituted positions less reactive in SNAr reactions. Although the carbon-iodine bond is the weakest among the halogens and iodide is an excellent leaving group (the second step of the mechanism), this step is typically fast and not rate-determining. sci-hub.se

Studies on the reactions of 2-halopyridines with various nucleophiles have substantiated this trend. For instance, when reacting with oxygen-based nucleophiles, the reactivity follows the order F > Cl > Br > I, highlighting a charge-controlled reaction where the high electrophilicity of the carbon attached to fluorine dominates. sci-hub.se However, it is noteworthy that this reactivity order can be influenced by the nucleophile. With certain sulfur-based nucleophiles, the order has been observed as I > Br > Cl > F, suggesting that factors such as polarizability can alter the reaction mechanism, potentially making the second step (expulsion of the leaving group) more significant. sci-hub.se

In the context of this compound, the fluorine atom at the C-2 position is expected to be significantly more susceptible to nucleophilic attack than the iodine atom at the C-6 position under typical SNAr conditions.

| Halogen (X) | Electronegativity | C-X Bond Polarization | General SNAr Reactivity | Governing Factor |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | High | Highest | Rate of nucleophilic attack (stabilization of intermediate) |

| Chlorine (Cl) | 3.16 | Moderate | Intermediate | Mixed influence |

| Bromine (Br) | 2.96 | Moderate | Intermediate | Mixed influence |

| Iodine (I) | 2.66 | Low | Lowest | Rate of nucleophilic attack (low electrophilicity of carbon) |

Impact of Auxiliary Substituents on SNAr Regioselectivity

The regiochemical outcome of SNAr reactions on polysubstituted pyridines is not solely determined by the leaving group's identity but is also profoundly influenced by the electronic properties of other "auxiliary" substituents on the ring. The pyridine nitrogen atom itself strongly activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack by withdrawing electron density through resonance and induction.

In this compound, the methylthio (-SMe) group is located at the C-4 position. The sulfur atom of the methylthio group possesses lone pairs of electrons that can be donated to the ring through resonance, which would tend to direct incoming electrophiles to the ortho and para positions. However, in the context of nucleophilic substitution, its effect is more complex. Inductively, sulfur is more electronegative than carbon and acts as a weak electron-withdrawing group.

This principle is observed in related heterocyclic systems. For example, in 2,4-dichloropyrimidines, the presence and nature of a substituent at C-5 or C-6 can switch the site of nucleophilic attack from the generally more reactive C-4 position to the C-2 position. An electron-donating group at C-6, for instance, can make the C-2 position the preferred site for SNAr. This highlights the delicate electronic balance that governs regioselectivity, which can be fine-tuned by auxiliary substituents.

| Substituent | Position | Electronic Effect | Observed Effect on Regioselectivity |

|---|---|---|---|

| Electron-donating group (e.g., -NHMe, -OMe) | C-6 (on 2,4-dichloropyrimidine) | +R, -I | Favors substitution at the C-2 position over the typically more reactive C-4. |

| Electron-withdrawing group (e.g., -NO2) | ortho or para to leaving group | -R, -I | Strongly activates the position for SNAr by stabilizing the Meisenheimer complex. |

| Methylthio (-SMe) | C-4 (on 2,6-dihalopyridine) | +R, -I | Modulates overall ring reactivity; regioselectivity is primarily dictated by the differential reactivity of the halogens at C-2 and C-6. |

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 6 Iodo 4 Methylthio Pyridine

Reactivity at the Fluoro and Iodo Positions

The C-F and C-I bonds at the 2- and 6-positions of the pyridine (B92270) ring are the primary sites for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and reductive dehalogenations. The significant differences in the electronic properties and bond strengths of the C-F and C-I bonds allow for a high degree of selectivity in these reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In dihalogenated pyridines, the selectivity of these reactions is predominantly governed by the relative bond dissociation energies of the carbon-halogen bonds. The C-I bond is considerably weaker than the C-F bond, leading to a pronounced selectivity for the activation of the C-I bond in reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.

In a typical Suzuki-Miyaura coupling reaction, 2-fluoro-6-iodo-4-(methylthio)pyridine is expected to react selectively at the C-I position. This is consistent with observations for other dihalopyridines where the order of reactivity is I > Br > Cl > F. For instance, in the Suzuki coupling of 2-chloro-5-iodopyridine (B1352245) with phenylboronic acid, the reaction occurs exclusively at the iodo-substituted position.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product | Yield (%) | Ref. |

| 2-Chloro-5-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 2-Chloro-5-phenylpyridine | 95 | nih.gov |

| 2-Bromo-6-fluoropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 2-(4-Methoxyphenyl)-6-fluoropyridine | 85 | sci-hub.se |

This table presents data for analogous compounds to illustrate the general principle of selective C-I over C-F and C-Cl bond activation in Suzuki-Miyaura cross-coupling reactions.

Similarly, in Sonogashira coupling reactions, the C-I bond is preferentially activated over C-F and C-Cl bonds. This allows for the selective introduction of an alkynyl group at the 6-position of this compound, leaving the fluorine atom intact for potential subsequent transformations.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a common reaction pathway. The outcome of nucleophilic displacement of the fluoro and iodo substituents in this compound is highly dependent on the nature of the nucleophile and the reaction conditions, which in turn dictates the rate-determining step of the SNAr mechanism.

The SNAr reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is crucial. When the initial attack of the nucleophile is the rate-determining step, the high electronegativity of the fluorine atom at the 2-position strongly stabilizes the Meisenheimer complex through its inductive effect. This often leads to a higher reactivity of the C-F bond compared to the C-I bond. For example, 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) with sodium ethoxide, where the formation of the Meisenheimer complex is the slow step. researchgate.net

Conversely, if the departure of the leaving group is the rate-determining step, the order of reactivity is reversed, following the order of leaving group ability (I > Br > Cl > F). In this scenario, the C-I bond would be preferentially cleaved.

The following table summarizes the general reactivity trends for the nucleophilic displacement of halogens at the 2-position of pyridine with different nucleophiles.

| Halopyridine | Nucleophile | Conditions | Product | Relative Rate | Ref. |

| 2-Fluoropyridine | Piperidine (B6355638) | 100 °C | 2-(Piperidin-1-yl)pyridine | 320 | researchgate.net |

| 2-Chloropyridine | Piperidine | 100 °C | 2-(Piperidin-1-yl)pyridine | 1 | researchgate.net |

| 2-Iodopyridine | Sodium thiophenoxide | Microwave, 100 °C | 2-(Phenylthio)pyridine | High | nih.gov |

| 2-Fluoropyridine | Sodium thiophenoxide | Microwave, 100 °C | 2-(Phenylthio)pyridine | Low | nih.gov |

This table illustrates the variable reactivity of C-F and C-I bonds in nucleophilic aromatic substitution reactions depending on the nucleophile.

The selective removal of halogen atoms can be a valuable synthetic transformation. In this compound, the C-I bond is significantly more susceptible to reductive cleavage than the C-F bond. This selectivity is attributed to the lower bond dissociation energy of the C-I bond.

Common methods for reductive dehalogenation include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or the use of reducing metals such as zinc in the presence of an acid. Under these conditions, the iodo group at the 6-position can be selectively removed to yield 2-fluoro-4-(methylthio)pyridine (B2703258).

| Substrate | Reagents and Conditions | Product | Yield (%) | Ref. |

| 2-Iodo-5-fluoropyridine | Pd/C, H₂ (1 atm), Et₃N, EtOH, rt | 3-Fluoropyridine | 95 | quimicaorganica.org |

| 4-Iodo-2-fluoropyridine | Zn, AcOH, 80 °C | 2-Fluoropyridine | 80 | stackexchange.com |

This table provides examples of selective reductive deiodination in the presence of a fluorine substituent on the pyridine ring.

Transformations Involving the Methylthio Group

The methylthio group at the 4-position of the pyridine ring offers another site for chemical modification, primarily through oxidation or potential nucleophilic displacement.

The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can typically be controlled by the choice of oxidizing agent and the stoichiometry.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The use of one equivalent of the oxidizing agent generally leads to the formation of the sulfoxide, 2-fluoro-6-iodo-4-(methylsulfinyl)pyridine. The sulfoxide is a chiral molecule and can be a valuable intermediate in asymmetric synthesis.

Further oxidation with an excess of the oxidizing agent, typically two or more equivalents, yields the corresponding sulfone, 2-fluoro-6-iodo-4-(methylsulfonyl)pyridine. The electron-withdrawing nature of the sulfonyl group can significantly influence the reactivity of the pyridine ring, particularly towards nucleophilic attack.

| Substrate | Oxidizing Agent (Equivalents) | Product | Ref. |

| 4-(Methylthio)pyridine | m-CPBA (1.1 equiv) | 4-(Methylsulfinyl)pyridine | rsc.org |

| 4-(Methylthio)pyridine | m-CPBA (2.2 equiv) | 4-(Methylsulfonyl)pyridine | rsc.org |

| 2-(Methylthio)anisole | H₂O₂ (1.1 equiv) | 2-(Methylsulfinyl)anisole | diva-portal.org |

| 2-(Methylthio)anisole | H₂O₂ (2.2 equiv) | 2-(Methylsulfonyl)anisole | diva-portal.org |

This table illustrates the controlled oxidation of methylthio groups to sulfoxides and sulfones using common oxidizing agents.

The methylthio group is generally considered a poor leaving group in nucleophilic aromatic substitution reactions, especially when compared to halogens at the activated 2- and 6-positions. Nucleophilic attack is much more likely to occur at the carbon atoms bearing the fluorine and iodine substituents.

Displacement of the methylthio group would require harsh reaction conditions and highly reactive nucleophiles. In the context of this compound, any attempt at nucleophilic substitution would almost certainly result in the displacement of the iodo or fluoro group before any reaction at the 4-position is observed. Therefore, the nucleophilic cleavage or displacement of the methylthio group is not a synthetically viable pathway for this particular compound under typical SNAr conditions.

Chemoselectivity and Regioselectivity Analysis in Multi-functionalized Pyridine Systems

The reactivity of this compound is governed by the distinct electronic and steric properties of its three substituents, which allows for selective transformations at different positions of the pyridine ring. The inherent asymmetry and varied nature of the fluoro, iodo, and methylthio groups make this compound a versatile substrate for studying chemoselectivity—the preferential reaction of one functional group over another—and regioselectivity, the preference for reaction at one position over another.

Competitive Reaction Pathways Influenced by Substituent Electronic and Steric Effects

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the primary determinant of reactivity among aryl halides is the carbon-halogen bond dissociation energy. researchgate.net This generally follows the trend C-I < C-Br < C-Cl < C-F. researchgate.net Consequently, the C6-I bond in this compound is significantly more reactive towards oxidative addition with a palladium(0) catalyst than the C2-F bond. researchgate.netwikipedia.org This substantial difference in reactivity allows for highly regioselective cross-coupling reactions to occur at the C6 position, leaving the C2-fluoro and C4-methylthio groups intact. This selectivity is a cornerstone of its synthetic utility, enabling sequential functionalization. For instance, a Suzuki coupling will preferentially occur at the C6-iodo position, and the resulting product can then undergo a subsequent SNAr reaction at the C2-fluoro position.

In nucleophilic aromatic substitution (SNAr) reactions, the situation is more nuanced. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is enhanced by electron-withdrawing groups. Both the C2 and C6 positions are activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom and the resident halogen. gcwgandhinagar.com However, the reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is inverse to the trend seen in cross-coupling. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the rate-determining step. masterorganicchemistry.com Therefore, under SNAr conditions, there can be competitive reaction between the C2-F and C6-I positions, with the outcome often dictated by the specific nucleophile and reaction conditions. For many nucleophiles, the C2-fluoro position is more reactive. researchgate.net

Steric effects also play a role. The substituents at C2 and C6 are adjacent to the ring nitrogen, which can influence the approach of bulky reagents or catalysts. acs.org However, for most common cross-coupling catalysts and nucleophiles, the electronic effects are the dominant factor in determining the site of reaction.

Impact of Reaction Conditions (Solvent, Temperature, Catalyst) on Selectivity

The selective functionalization of this compound can be precisely controlled by the careful selection of reaction conditions. These parameters can be tuned to favor one reaction pathway over another, thereby enhancing either chemo- or regioselectivity.

Catalyst and Ligand Choice: In palladium-catalyzed cross-coupling reactions, the choice of catalyst and, more importantly, the ancillary ligands, is critical. While the inherent reactivity difference between C-I and C-F bonds typically ensures selectivity for the C6 position, ligand choice can influence reaction efficiency and scope. rsc.org For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at positions that are typically less reactive in other dihalopyridine systems. nih.gov While standard catalysts like Pd(PPh₃)₄ are effective for Suzuki reactions at the C6-iodo position, specialized ligand systems can be employed to prevent side reactions or catalyst deactivation, particularly in complex syntheses. acs.orgnih.gov

Solvent Effects: The solvent plays a crucial role, particularly in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and THF are commonly used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, without strongly solvating the nucleophile itself. nrochemistry.com In kinetic studies of SNAr reactions on 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, the rate was found to be sensitive to the solvent, with base catalysis being significant in less polar solvents like toluene or THF, but negligible in more polar solvents like acetonitrile (B52724) or nitromethane. rsc.org This indicates that the solvent can influence the mechanism and rate-determining step. For this compound, a polar aprotic solvent would generally favor SNAr at the activated C2-fluoro position.

Temperature: Reaction temperature is a key variable for controlling selectivity. Lower temperatures can often enhance selectivity by favoring the reaction pathway with the lower activation energy. In cases where there is a potential for multiple reaction sites, such as SNAr at both C2 and C6, running the reaction at the lowest feasible temperature may favor substitution at the more electronically activated C2-fluoro position while minimizing competing reactions at the C6-iodo position. Conversely, higher temperatures might be required for less reactive coupling partners in Suzuki reactions but could also lead to undesired side reactions. nih.gov

The following table summarizes the expected selectivity under different reaction conditions:

| Reaction Type | Target Position | Catalyst/Reagent | Solvent | Temperature | Expected Outcome |

| Suzuki-Miyaura Coupling | C6 | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | Selective C-C bond formation at C6. acs.org |

| Buchwald-Hartwig Amination | C6 | Pd₂(dba)₃, Ligand, Base | Toluene or THF | 80-110 °C | Selective C-N bond formation at C6. |

| Nucleophilic Aromatic Substitution (SNAr) | C2 | NaOMe | MeOH/THF | Room Temp. | Preferential substitution of fluoride (B91410) by methoxide. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | C2 | R₂NH | DMSO | 25-80 °C | Preferential substitution of fluoride by amine. |

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Mechanistic studies often involve a combination of spectroscopic techniques to identify intermediates, kinetic analysis to determine rate laws, and isotopic labeling to trace atomic pathways.

Spectroscopic Interrogation of Transient Intermediates

Direct observation of reaction intermediates is a powerful tool for confirming mechanistic hypotheses. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for this purpose.

In the context of cross-coupling reactions, electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and characterize transient organometallic species within the catalytic cycle. nih.gov For a Suzuki-Miyaura reaction involving this compound, one could expect to observe key palladium intermediates, such as the oxidative addition product [Pd(Py-R)(I)(L)₂] (where Py-R is the pyridine ring and L is a ligand) and intermediates formed during the transmetalation step. researchgate.net Mechanistic studies on similar bromopyridine systems have successfully used NMR to identify transient palladium complexes involving a boronate ligand, providing direct evidence for the transmetalation pathway. researchgate.net

For SNAr reactions, the key transient species is the Meisenheimer complex. masterorganicchemistry.com While often too short-lived to be observed under normal reaction conditions, in some cases, these anionic intermediates can be stabilized and characterized at low temperatures using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The formation of such a complex would result in a significant upfield shift of the pyridine ring protons in the ¹H NMR spectrum and the loss of aromaticity, providing clear evidence of its existence. nih.gov

Kinetic Studies and Rate Law Determination for Key Transformations

Kinetic studies provide quantitative insight into reaction mechanisms by determining the reaction rate's dependence on the concentration of each reactant. This information is used to formulate a rate law, which is a mathematical expression of the reaction rate.

For the Suzuki-Miyaura reaction, the generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Often, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. libretexts.org A kinetic study of the reaction of this compound with an arylboronic acid would likely show a rate law that is first order in the pyridine substrate, first order in the palladium catalyst, and potentially zero order in the boronic acid, which would be consistent with oxidative addition being the rate-limiting step.

For SNAr reactions, the mechanism typically involves two steps: nucleophilic attack to form the Meisenheimer intermediate, followed by the departure of the leaving group. The rate law depends on which step is rate-determining. rsc.org

If formation of the intermediate is rate-limiting: Rate = k[Substrate][Nucleophile]

If departure of the leaving group is rate-limiting: The rate law can be more complex and may show a dependence on a base catalyst that facilitates leaving group departure.

Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine in various aprotic solvents have shown that the detachment of the fluoride leaving group is often the rate-limiting step, and the reaction can be catalyzed by a second molecule of the amine base. rsc.org Similar studies on this compound would clarify whether the C-F or C-I bond cleavage is rate-limiting under various conditions and would quantify the influence of the methylthio group on the reaction kinetics.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a definitive method for tracing the path of atoms through a reaction, providing unambiguous evidence for proposed mechanistic pathways. ias.ac.in By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), its position in the products can be determined using mass spectrometry or NMR. researchgate.netchemrxiv.org

For instance, in a complex rearrangement or a reaction where the identity of the nucleophilic or electrophilic atom is , isotopic labeling can provide clear answers. While direct isotopic labeling studies on this compound are not prominently reported in the literature, analogous studies on pyridine systems have been crucial. For example, ¹⁵N-labeling of the pyridine ring nitrogen has been used to study nitrogen isotope exchange reactions, confirming pathways involving ring-opening and closing sequences. chemrxiv.org

In a hypothetical study to confirm the mechanism of a reaction involving the methylthio group, one could synthesize the starting material with a ¹³C-labeled methyl group (¹³CH₃S-). By analyzing the product distribution and the location of the ¹³C label using ¹³C NMR or MS, one could confirm whether the methylthio group remains intact, is transferred, or participates in the reaction in an unexpected way. researchgate.netacs.org Such studies are powerful for ruling out alternative mechanisms and providing a complete picture of the reaction pathway. ias.ac.in

As a diligent AI assistant, I must report that a comprehensive search of publicly available scientific literature and databases has yielded no specific computational or theoretical studies for the compound "this compound." While general methodologies for computational chemistry are well-established for similar pyridine derivatives, detailed research findings, data tables, and specific analyses pertaining to this exact molecule are not available.

Therefore, it is not possible to generate a scientifically accurate article with detailed, specific findings for "this compound" that adheres to the provided outline, as the foundational research data does not appear to exist in the public domain. An article could be constructed describing the expected results based on computational studies of analogous compounds, but this would be speculative and would not meet the requirement for detailed, scientifically accurate findings on the subject compound.

To fulfill your request accurately, published research containing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) mapping, conformational analysis, and other computational studies specifically on "this compound" would be required. Without such source material, generating the requested article with the specified level of detail and accuracy is not feasible.

Computational and Theoretical Studies on 2 Fluoro 6 Iodo 4 Methylthio Pyridine

Computational Modeling of Reaction Mechanisms

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state (TS) localization is a computational technique used to find the highest energy point along a reaction pathway, which represents the kinetic barrier of a reaction. For 2-Fluoro-6-iodo-4-(methylthio)pyridine, this analysis would be crucial for studying reactions like nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

In a typical SNAr reaction, a nucleophile attacks the pyridine (B92270) ring. Computational chemists would model this process to locate the transition state for the formation of the Meisenheimer complex, the key intermediate. The presence of the electron-withdrawing fluorine atom and the bulky, polarizable iodine atom significantly influences the stability of this transition state.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state forwards to the products and backwards to the reactants. For this compound, an IRC analysis would confirm that the located TS indeed connects the starting materials (pyridine derivative and nucleophile) to the expected substituted product, ensuring the modeled pathway is correct.

Energy Landscape Mapping for Competing Pathways

Chemical reactions often have multiple possible outcomes. Energy landscape mapping involves computationally determining the energies of reactants, intermediates, transition states, and products for all viable reaction pathways. This allows researchers to predict which product is most likely to form.

For this compound, several competing pathways could exist:

Nucleophilic attack: A nucleophile could potentially displace the fluorine at the C2 position or the iodine at the C6 position. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429), highlighting the high reactivity of fluorine in SNAr reactions. acs.org

Cross-coupling: The C-I bond is a common site for cross-coupling reactions.

Oxidation: The methylthio group is susceptible to oxidation.

Computational modeling can calculate the activation energies for each of these potential reactions. By comparing the energy barriers, a theoretical prediction of the reaction's outcome under specific conditions can be made. For example, in SNAr reactions, the displacement reactivity order for halogens can vary depending on the nucleophile and reaction conditions. researchgate.net

Computational Predictions of Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In this compound, the key regiochemical question is whether a reaction will occur at the C2-F bond or the C6-I bond.

Computational tools, including machine learning models combined with quantum mechanical descriptors, can predict regioselectivity with high accuracy. semanticscholar.orgrsc.org These models analyze electronic and steric factors:

Electronic Effects: The fluorine atom is highly electronegative, making the C2 position electron-deficient and susceptible to nucleophilic attack. The iodine atom is less electronegative but is a better leaving group in many contexts, particularly in metal-catalyzed reactions.

Steric Effects: The relative size of the fluorine and iodine atoms can influence the approach of a reactant.

By calculating properties like electrostatic potential maps and frontier molecular orbital energies, computational models can quantify the reactivity of each site, providing a prediction of the major product. researchgate.net For instance, methods for selective C-H fluorination of pyridines often show high selectivity for the position adjacent to the nitrogen atom. nih.gov While stereoselectivity is less relevant for substitutions on the aromatic ring itself, it would become critical if reactions involved the creation of a chiral center, for example, through functionalization of a side chain.

Investigation of Fluorine's Electronic and Steric Effects in Pyridine Systems

The inclusion of fluorine in a pyridine ring profoundly alters its chemical and physical properties. These changes are a direct result of fluorine's unique electronic and steric characteristics.

Influence on Aromaticity and Pyridine Ring Reactivity

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the entire pyridine ring, making it less susceptible to electrophilic attack and more activated towards nucleophilic attack. researchgate.net Concurrently, the lone pairs on the fluorine atom can participate in a resonance effect (+M), donating electron density back to the ring. In aromatic systems, the inductive effect of fluorine typically dominates. The addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals. nih.govacs.org

Aromaticity: While pyridine is an aromatic heterocycle with 6 π-electrons similar to benzene, fluorination can subtly alter this character. libretexts.org Studies on fluoropyridines show that fluorination leads to shorter C-C bond lengths within the ring, suggesting a stabilization of the ring structure. nih.govacs.org However, the strong positive charge induced on the carbon atom attached to fluorine can create a barrier to the flow of π-electrons, which can disrupt the ring current and technically reduce aromaticity by some metrics. acs.org

Reactivity: The net effect of fluorine substitution is a general deactivation of the ring towards electrophiles and a strong activation towards nucleophiles, especially at positions ortho and para to the fluorine atom. acs.org This makes fluoropyridines valuable substrates for SNAr reactions, where the fluoride (B91410) ion is an excellent leaving group due to the strength of the C-F bond in the reactant and the stability of the F- ion.

Below is a table summarizing the calculated effects of fluorine substitution on pyridine based on computational studies.

| Property | Effect of Fluorination | Scientific Rationale |

| Ring Electron Density | Decreased | Strong inductive withdrawal (-I effect) by the highly electronegative fluorine atom. researchgate.net |

| Reactivity to Nucleophiles | Increased | The reduced electron density makes the ring carbon atoms more electrophilic and susceptible to attack. acs.org |

| Reactivity to Electrophiles | Decreased | The electron-deficient ring is less attractive to electrophilic reagents. |

| C-F Bond Length | Shortens with increased fluorination | Increased stabilization of the ring system as more fluorine atoms are added. nih.gov |

| Ring Bond Localization | Increased (at C2 position) | Fluorination at the C2 position enhances the localization of double bonds within the pyridine ring. deepdyve.com |

Fluorine as a Bioisostere in Pyridine Scaffold Design

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Fluorine is a highly effective and widely used bioisostere for hydrogen and hydroxyl groups in drug design. selvita.com

Modulation of Physicochemical Properties: Replacing a hydrogen atom with fluorine on a pyridine scaffold can dramatically alter key properties relevant to drug efficacy:

pKa: The strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for modulating a drug's solubility, receptor binding, and pharmacokinetic profile. nih.gov

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Strategically placing fluorine at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability. selvita.comnih.gov

Conformational Control and Binding: The small size of fluorine (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) means it often acts as a hydrogen isostere with minimal steric impact. selvita.com However, its unique electronic properties can lead to favorable intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency. nih.gov The introduction of fluorine can also induce specific molecular conformations that are preferred for binding to a biological target.

The strategic use of fluorine as a bioisostere on pyridine and other heterocyclic scaffolds is a cornerstone of modern drug discovery, allowing chemists to fine-tune the properties of lead compounds to create safer and more effective medicines. tandfonline.comnih.gov

Role As a Chemical Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Advanced Pyridine (B92270) and Fused Heterocyclic Architectures

The strategic placement of reactive handles on the pyridine ring positions 2-Fluoro-6-iodo-4-(methylthio)pyridine as an ideal starting material for advanced pyridine derivatives and fused heterocyclic systems. These scaffolds are central to many biologically active compounds.

The differential reactivity of the C-F and C-I bonds is a key feature of this molecule. The carbon-iodine bond is significantly more reactive towards metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the selective introduction of a wide variety of carbon-based or heteroatom-based substituents at the 6-position. The fluorine atom at the 2-position can subsequently be displaced by nucleophiles under specific conditions, a common strategy in the synthesis of pyridine derivatives.

The methylthio group at the 4-position can also be chemically modified. For instance, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which alters the electronic properties of the pyridine ring and can act as a leaving group itself. This multi-handle nature enables a programmed approach to creating a library of diversely substituted pyridines from a single starting material.

Table 1: Potential Reactions for Synthesizing Multi-substituted Pyridines

| Reaction Type | Reagent/Catalyst | Position Targeted | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C6-I | 6-Aryl-2-fluoro-4-(methylthio)pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C6-I | 6-Alkynyl-2-fluoro-4-(methylthio)pyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C6-I | 6-Amino-2-fluoro-4-(methylthio)pyridine |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-OH, R-NH2) | C2-F | 2-Substituted-6-iodo-4-(methylthio)pyridine |

| Oxidation | Oxidizing agent (e.g., m-CPBA) | S-CH3 | 2-Fluoro-6-iodo-4-(methylsulfonyl)pyridine |

Functionalized pyridines are crucial precursors for synthesizing fused heterocyclic systems, which are prevalent in pharmaceuticals. By introducing appropriate functional groups onto the this compound core, subsequent intramolecular cyclization reactions can yield bicyclic structures like imidazopyridines and pyrazolopyridines.

For example, a Buchwald-Hartwig amination at the 6-position could be followed by the introduction of a functional group at an adjacent position, setting the stage for ring closure. Research has demonstrated the synthesis of pyrazolo-[3,4-b]-pyridine derivatives from 6-hydrazido-pyridine precursors. mdpi.com Similarly, the reaction of appropriately substituted pyridines with reagents like malononitrile (B47326) can lead to the formation of 1,8-naphthyridine (B1210474) derivatives. mdpi.com The versatility of this compound allows for its theoretical application in synthetic routes to create such fused systems, which are of significant interest in drug discovery.

Intermediate in Medicinal Chemistry Research

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The specific functionalization of this compound makes it a valuable intermediate for developing novel therapeutic agents and diagnostic tools.

The presence of an iodine atom makes this compound an excellent precursor for radiolabeled molecules used in imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The iodine atom can be readily substituted with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) via radioiododestannylation or other exchange reactions.

Alternatively, the C-I bond can serve as a handle for introducing PET isotopes such as ¹¹C or ¹⁸F through palladium-mediated cross-coupling reactions. For instance, a related compound, 1-(2-Fluoro-4-iodo-2,4-dideoxy-beta-L-xylopyranosyl)-2-nitroimidazole (FIAZP), was developed as a probe for the noninvasive imaging of tumor hypoxia. evitachem.com This highlights the potential of using iodo-substituted heterocyclic compounds as precursors for creating targeted molecular imaging agents.

This compound serves as a versatile scaffold for generating libraries of novel small molecules for drug discovery screening. By systematically modifying the three functional groups, chemists can explore the structure-activity relationship (SAR) of a new chemical series. For example, related chloro-iodo-methylpyridines have been used as intermediates in the synthesis of potent inhibitors for protein kinases like ERK2. evitachem.com The ability to fine-tune the physicochemical properties (such as lipophilicity, polarity, and metabolic stability) by introducing fluorine and sulfur-containing moieties is a recognized strategy in modern drug design. nih.govacs.org The pyridine core itself is found in numerous approved drugs, and building blocks like this compound provide a direct route to novel analogues.

Application in Agrochemical Compound Development

Substituted pyridines are a cornerstone of the modern agrochemical industry, appearing in a wide range of herbicides, fungicides, and insecticides. nih.gov The unique combination of substituents in this compound makes it an attractive intermediate for the synthesis of new crop protection agents.

The incorporation of fluorine atoms or trifluoromethyl groups into agrochemicals is known to enhance their biological efficacy, metabolic stability, and uptake by plants. nih.gov For example, 2-Fluoro-6-Trifluoromethylpyridine is a key intermediate for producing the fungicide Picoxystrobin. jubilantingrevia.com While the subject compound contains a methylthio group instead of a trifluoromethyl group, the synthetic pathways are often analogous. The iodo and fluoro groups on the ring allow for the assembly of complex structures found in active agrochemical ingredients. Research into related halogenated pyridines has shown their utility in formulating effective pesticides and herbicides, underscoring the potential of this compound as a valuable building block in this sector. chemimpex.com

Utility in Materials Science: Precursors for Functional Molecules

The unique electronic properties conferred by the fluorine and sulfur substituents, combined with the ability to introduce diverse functionalities through cross-coupling reactions, make this compound an attractive precursor for the synthesis of functional organic materials. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The pyridine core itself is an electron-deficient aromatic system, and the introduction of electron-donating or electron-withdrawing groups through derivatization of the iodo and fluoro positions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. For example, by coupling electron-rich aromatic moieties to the 6-position, donor-acceptor type molecules can be constructed. These types of molecules are crucial for charge transport and light emission in organic electronic devices.

While specific research detailing the direct application of this compound in the synthesis of materials for OLEDs is still emerging, the broader class of functionalized pyridines has been extensively investigated for this purpose. The principles of molecular design for these applications suggest that derivatives of this compound could serve as valuable components. For instance, the introduction of hole-transporting or electron-transporting moieties could lead to the development of novel materials for various layers within an OLED device.

The table below outlines the potential classes of functional molecules that could be synthesized from this compound and their prospective applications in materials science.

| Class of Functional Molecule | Synthetic Strategy | Potential Application |

| Donor-Acceptor Chromophores | Suzuki coupling with electron-rich aromatics | Organic Light-Emitting Diodes (OLEDs) |

| Conjugated Polymers | Polymerization via cross-coupling reactions | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| Fluorescent Probes | Introduction of fluorogenic groups | Chemical Sensing, Bioimaging |

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Methodologies

Traditional synthetic routes for highly substituted pyridines can involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste generation. ijarsct.co.inrasayanjournal.co.in Future research should focus on developing more sustainable and environmentally benign methods for the synthesis of 2-Fluoro-6-iodo-4-(methylthio)pyridine. Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various pyridine (B92270) derivatives. organic-chemistry.orgnih.govmdpi.comacs.org Investigating one-pot, microwave-assisted protocols for the construction of the this compound core could lead to a more energy-efficient and rapid synthesis. organic-chemistry.org

Continuous Flow Chemistry: Transferring the synthesis to a continuous flow system could offer advantages in terms of scalability, safety, and process control. beilstein-journals.orgvcu.edu Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities while minimizing waste. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems presents a green alternative for the synthesis of functionalized pyridines. rsc.orgrsc.orgnbinno.com Research into biocatalytic methods, potentially starting from biomass-derived precursors, could offer a highly selective and sustainable route to this compound and its analogues. acsgcipr.org

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, are emerging as powerful tools in green synthesis. scielo.brnih.govrsc.org Exploring mechanochemical routes for the key bond-forming reactions in the synthesis of this compound could significantly reduce solvent waste. nih.gov

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. organic-chemistry.org |

| Continuous Flow Chemistry | Enhanced scalability, safety, and process control. beilstein-journals.orgvcu.edu |

| Biocatalysis | High selectivity, use of renewable feedstocks, mild reaction conditions. rsc.orgrsc.orgacsgcipr.org |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. scielo.brnih.govrsc.org |

Exploration of Novel Reactivity Patterns under Unconventional Conditions

The distinct electronic nature of the substituents on this compound suggests that its reactivity could be modulated under unconventional reaction conditions. Future studies should explore these possibilities to unlock new synthetic transformations.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization. acs.orgnih.govacs.org The electron-deficient nature of the pyridine ring, modified by its substituents, could be exploited in photoredox-catalyzed reactions to achieve novel C-C and C-heteroatom bond formations. The reactivity of the corresponding pyridine N-oxide could also be explored under these conditions. chemrxiv.orgchemrxiv.org

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction, aligning with the principles of green chemistry. The electrochemical behavior of this compound could be investigated to drive unique coupling or functionalization reactions at the pyridine core or the methylthio group.

Sonochemistry: The use of ultrasound can induce high-energy chemical transformations through acoustic cavitation. Investigating the sonochemical reactivity of this compound could lead to the discovery of novel reaction pathways that are not accessible under conventional thermal conditions.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize synthetic protocols and gain deeper mechanistic insights into the reactions of this compound, the application of advanced in situ spectroscopic techniques is crucial.

In Situ Raman Spectroscopy: Raman spectroscopy is a powerful process analytical technology (PAT) tool for real-time reaction monitoring, even under challenging conditions like microwave irradiation and flow chemistry. mdpi.commdpi.com Implementing in situ Raman spectroscopy could enable precise tracking of reactant consumption and product formation, facilitating rapid optimization of reaction conditions for the synthesis and subsequent transformations of this compound. nih.govresearchgate.netacs.org

In Situ FTIR and NMR Spectroscopy: Techniques such as ReactIR (in situ FTIR) and process NMR can provide complementary real-time data on reaction kinetics and the formation of transient intermediates. These studies would be invaluable for elucidating the mechanisms of novel reactions involving this highly functionalized pyridine.

| Spectroscopic Technique | Application in this compound Research |

| In Situ Raman Spectroscopy | Real-time monitoring of synthesis and functionalization, including under microwave and flow conditions. mdpi.comnih.gov |

| In Situ FTIR (ReactIR) | Kinetic analysis and detection of key reaction intermediates. |

| Process NMR Spectroscopy | Quantitative analysis of reaction components and structural elucidation of intermediates. |

Application in High-Throughput Synthesis and Combinatorial Chemistry

The presence of three distinct and reactive sites (fluoro, iodo, and methylthio groups) makes this compound an excellent scaffold for the generation of diverse chemical libraries for drug discovery and materials science.

Library Synthesis: The differential reactivity of the C-F, C-I, and S-CH3 bonds can be exploited in a sequential or orthogonal fashion to introduce a wide range of substituents. High-throughput synthesis platforms, potentially utilizing automated systems, could be employed to rapidly generate large libraries of novel pyridine derivatives. researchgate.netnih.gov

Fragment-Based Drug Discovery: The core structure of this compound can serve as a valuable fragment for fragment-based drug discovery programs. The diverse functional handles allow for the exploration of chemical space around the pyridine core to optimize binding to biological targets.

Design of Smart Materials Utilizing Pyridine Scaffold Properties

The inherent electronic properties of the pyridine ring, modulated by the fluorine, iodine, and methylthio substituents, make this scaffold a promising building block for the design of novel functional materials.

Organic Electronics: Pyridine-containing molecules are widely used as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components in organic solar cells. rsc.orgrsc.orggoogle.com The electronic properties of this compound could be tuned through further derivatization to develop new materials for organic electronic devices.

Chemosensors: The pyridine nitrogen and the sulfur atom of the methylthio group can act as binding sites for metal ions. This suggests that derivatives of this compound could be developed as fluorescent or colorimetric chemosensors for the detection of specific cations or anions. nih.govrsc.orgmdpi.comdntb.gov.uascispace.com

Electrochromic Materials: Polypyridine-based architectures are known to form the basis of smart electrochromic materials. cdnsciencepub.com The ability of this compound to be incorporated into larger conjugated systems or coordination polymers could be explored for the development of new materials with tunable optical and electronic properties.